Cas no 2384676-05-3 (2-Bromo-5-chloro-1-iodo-3-methylbenzene)

2-Bromo-5-chloro-1-iodo-3-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-5-chloro-1-iodo-3-methylbenzene
-
- Inchi: 1S/C7H5BrClI/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3
- InChI Key: XFSJBUSFTCETJP-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(Cl)=CC=1C)I
2-Bromo-5-chloro-1-iodo-3-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR022M4A-5g |
2-Bromo-5-chloro-1-iodo-3-methylbenzene |
2384676-05-3 | 5g |
$1117.00 | 2023-12-14 | ||
Aaron | AR022M4A-1g |
2-Bromo-5-chloro-1-iodo-3-methylbenzene |
2384676-05-3 | 95% | 1g |
$469.00 | 2025-02-13 | |
Aaron | AR022M4A-500mg |
2-Bromo-5-chloro-1-iodo-3-methylbenzene |
2384676-05-3 | 95% | 500mg |
$352.00 | 2025-02-13 |
2-Bromo-5-chloro-1-iodo-3-methylbenzene Related Literature
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
Additional information on 2-Bromo-5-chloro-1-iodo-3-methylbenzene
Introduction to 2-Bromo-5-chloro-1-iodo-3-methylbenzene (CAS No. 2384676-05-3)
2-Bromo-5-chloro-1-iodo-3-methylbenzene, identified by its Chemical Abstracts Service (CAS) number 2384676-05-3, is a halogenated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This molecule, characterized by its bromine, chlorine, and iodine substituents on a methyl-substituted benzene ring, serves as a versatile intermediate in the development of various chemical entities. The strategic placement of these halogen atoms makes it a valuable precursor for further functionalization, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
The structural features of 2-Bromo-5-chloro-1-iodo-3-methylbenzene contribute to its reactivity in multiple chemical transformations. The presence of three distinct halogens—bromine, chlorine, and iodine—provides multiple sites for electrophilic aromatic substitution, nucleophilic aromatic substitution, and cross-coupling reactions. These reactions are fundamental in constructing more intricate molecular architectures, which are often required for the development of novel therapeutic agents. The compound's ability to participate in such transformations has made it a subject of interest in synthetic organic chemistry research.
In recent years, the demand for halogenated aromatic compounds has surged due to their utility in pharmaceutical synthesis. Specifically, 2-Bromo-5-chloro-1-iodo-3-methylbenzene has been explored in the preparation of bioactive molecules, including kinase inhibitors and antiviral agents. The iodine atom, in particular, is often utilized as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing biaryl systems found in many drugs. The bromine and chlorine substituents further enhance the compound's versatility by allowing for additional modifications through electrophilic aromatic substitution or metal-halogen exchange reactions.
One of the most compelling aspects of 2-Bromo-5-chloro-1-iodo-3-methylbenzene is its role in the development of targeted therapies. Researchers have leveraged its reactivity to synthesize small-molecule inhibitors that interact with specific biological targets. For instance, studies have demonstrated its utility in generating inhibitors of tyrosine kinases, which are implicated in various cancers. By employing 2-Bromo-5-chloro-1-iodo-3-methylbenzene as a building block, scientists have been able to introduce precise structural motifs that enhance binding affinity and selectivity. These efforts align with the broader trend toward precision medicine, where tailored molecular entities are designed to address specific disease mechanisms.
The compound's significance extends beyond pharmaceutical applications into materials science. Halogenated aromatics are known for their electronic properties, which make them suitable for use in organic electronics and optoelectronic devices. For example, derivatives of 2-Bromo-5-chloro-1-iodo-3-methylbenzene have been investigated as components in organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to modify the electronic properties through strategic halogenation allows for fine-tuning of device performance. This interdisciplinary approach highlights the compound's potential beyond traditional medicinal chemistry applications.
Recent advancements in synthetic methodologies have further enhanced the utility of 2-Bromo-5-chloro-1-iodo-3-methylbenzene. Techniques such as transition-metal-catalyzed functionalization and flow chemistry have enabled more efficient and scalable preparations of halogenated aromatics. These innovations have not only improved access to the compound itself but also facilitated its use in complex synthetic sequences. The ability to perform multi-step syntheses under mild conditions without compromising yield or purity has been particularly valuable for drug discovery programs.
The mechanistic understanding of reactions involving 2-Bromo-5-chloro-1-iodo-3-methylbenzene has also seen significant progress. Computational studies have provided insights into reaction pathways, helping chemists predict outcomes and optimize conditions. Such knowledge is crucial for designing efficient synthetic routes and minimizing unwanted side products. By integrating experimental data with computational modeling, researchers can achieve a deeper understanding of how these molecules behave under different conditions.
In conclusion, 2-Bromo-5-chloro-1-iodo-3-methylbenzene (CAS No. 2384676-05-3) represents a cornerstone molecule in modern synthetic chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers working on pharmaceuticals and advanced materials. As our understanding of chemical transformations continues to evolve, compounds like this will undoubtedly play an increasingly important role in driving innovation across multiple scientific disciplines.
2384676-05-3 (2-Bromo-5-chloro-1-iodo-3-methylbenzene) Related Products
- 1805935-92-5(Methyl 2-bromo-4-(difluoromethyl)-3-nitropyridine-6-acetate)
- 1226448-06-1(N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2-ethoxyacetamide)
- 82625-45-4(4-[2-(morpholin-4-yl)ethoxy]benzaldehyde)
- 1159976-70-1(3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile)
- 862831-59-2(ethyl 4-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamidobenzoate)
- 1805071-85-5(6-(Aminomethyl)-3-(difluoromethyl)-4-methylpyridine-2-acetonitrile)
- 1211734-17-6(N-(4-{2H,3H-imidazo2,1-b1,3thiazol-6-yl}phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide)
- 923436-18-4(7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 1021104-00-6(Methyl 2-[(1-methoxypropan-2-YL)amino]acetate)
- 9075-81-4(alpha-2,6-Sialyltransferase (Pd26ST))


